7-ethynylquinazoline
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Overview
Description
7-Ethynylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The ethynyl group at the 7th position of the quinazoline ring introduces unique chemical properties, making this compound a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated quinazoline reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of 7-ethynylquinazoline may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recycling and catalyst recovery are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 7-Ethynylquinazoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The quinazoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Formation of quinazoline-7-carboxaldehyde.
Reduction: Formation of 7-ethylquinazoline.
Substitution: Formation of various substituted quinazolines depending on the reagents used.
Scientific Research Applications
7-Ethynylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-ethynylquinazoline involves its interaction with molecular targets such as kinases. The ethynyl group enhances binding affinity to the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt cellular signaling pathways, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Quinazoline: The parent compound with a broad range of biological activities.
7-Methylquinazoline: Similar structure but with a methyl group instead of an ethynyl group.
7-Ethylquinazoline: Similar to the reduced form of 7-ethynylquinazoline
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
7-ethynylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-2-8-3-4-9-6-11-7-12-10(9)5-8/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTNSHNWOCKRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=NC=NC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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